molecular formula C7H3O4OsP B14392997 CID 71325059 CAS No. 89579-59-9

CID 71325059

Cat. No.: B14392997
CAS No.: 89579-59-9
M. Wt: 372.3 g/mol
InChI Key: PMKMTEKQJWULPW-UHFFFAOYSA-N
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Description

CID 71325059, identified as 3-O-caffeoyl betulin, is a betulin-derived inhibitor with structural modifications that enhance its biochemical interactions. Betulin (CID 72326) is a naturally occurring triterpenoid isolated from birch bark, known for its anti-inflammatory and anticancer properties. This compound was studied in the context of substrate specificity and inhibition mechanisms, particularly in enzymatic systems involving bile acid transporters or steroid-metabolizing enzymes. Its structural features, including the pentacyclic triterpenoid backbone and polar caffeoyl group, position it as a candidate for modulating sterol-related pathways .

Properties

CAS No.

89579-59-9

Molecular Formula

C7H3O4OsP

Molecular Weight

372.3 g/mol

InChI

InChI=1S/C7H3O4P.Os/c8-1-4-12(7-11,5-2-9)6-3-10;/h4-6H;

InChI Key

PMKMTEKQJWULPW-UHFFFAOYSA-N

Canonical SMILES

C(=C=O)P(=C=O)(C=C=O)C=C=O.[Os]

Origin of Product

United States

Chemical Reactions Analysis

CID 71325059 undergoes various chemical reactions, including:

Scientific Research Applications

CID 71325059 has several scientific research applications, including:

Mechanism of Action

The mechanism of action for CID 71325059 involves its interaction with specific molecular targets and pathways. For example, it acts as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity and stability make it suitable for various applications in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

CID 71325059 belongs to a class of betulin derivatives optimized for inhibitory activity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name PubChem CID Molecular Formula Molecular Weight Key Functional Groups Structural Modifications Hypothesized Impact on Activity
3-O-Caffeoyl Betulin 71325059 C₃₉H₅₄O₅ 598.85 g/mol Triterpenoid core, caffeoyl ester Caffeoyl group at 3-OH position Enhanced solubility, target interaction
Betulin 72326 C₃₀H₅₀O₂ 442.72 g/mol Triterpenoid core, hydroxyl groups Unmodified betulin skeleton Low solubility, moderate bioactivity
Betulinic Acid 64971 C₃₀H₄₈O₃ 456.70 g/mol Triterpenoid core, carboxylic acid Oxidation of C-28 to carboxylic acid Improved cytotoxicity, antiviral activity
Lupenone 92158 C₃₀H₄₈O 424.70 g/mol Triterpenoid core, ketone group C-3 hydroxyl replaced with ketone Reduced polarity, altered binding

Key Findings:

Betulinic acid (CID 64971) exhibits a carboxylic acid group at C-28, which correlates with heightened cytotoxicity in cancer cells but may reduce membrane permeability due to increased polarity .

Backbone Modifications: Lupenone (CID 92158), a ketone derivative of betulin, lacks the hydroxyl group at C-3, reducing its ability to form hydrogen bonds with target proteins. This may explain its lower inhibitory potency in some assays . this compound retains the triterpenoid core but adds a bulky caffeoyl group, which could sterically hinder binding to narrow active sites while improving affinity for hydrophobic pockets .

Substrate Specificity :

  • In Figure 8 of , this compound and other betulin derivatives are compared with steroid-based substrates like taurocholic acid (TC) and dehydroepiandrosterone sulfate (DHEAS) . The 3D structural overlays suggest that betulin derivatives mimic the orientation of steroid backbones, enabling competitive inhibition of sterol-binding enzymes or transporters .

Implications for Drug Design

This compound’s caffeoyl modification represents a strategic balance between hydrophobicity and polarity, addressing limitations of parent compounds like betulin. Future studies should quantify inhibitory constants (Ki) and assess pharmacokinetic profiles to validate these hypotheses.

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